molecular formula C8H5ClN2O2 B1452426 3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190320-29-6

3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No. B1452426
M. Wt: 196.59 g/mol
InChI Key: VCSDOTWUEKEAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (3-Cl-1H-PPCA) is an organic compound with a chemical formula of C7H6ClNO2. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, and is a member of the pyrrolo[2,3-c]pyridine family. 3-Cl-1H-PPCA is a versatile compound that has been used for a variety of applications, including in pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Oncology and Medicinal Chemistry .

Summary of the Application

1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being studied as potential cancer therapeutics .

Methods of Application or Experimental Procedures

The specific derivative compound 4h was synthesized and its inhibitory activity against FGFR was evaluated . The effect of compound 4h on the migration and invasion abilities of 4T1 cells was also evaluated through the transwell chamber assay .

Results or Outcomes

Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Application in Diabetes Treatment

Specific Scientific Field

This application falls under the field of Endocrinology and Medicinal Chemistry .

Summary of the Application

1H-pyrrolo[2,3-b]pyridine derivatives have shown efficacy in reducing blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Methods of Application or Experimental Procedures

The specific derivative compounds were synthesized and their efficacy to reduce blood glucose was evaluated .

Results or Outcomes

The compounds showed potential in reducing blood glucose, indicating their potential use in treating diabetes and other related conditions .

Application in Antiviral Research

Specific Scientific Field

This application falls under the field of Virology and Medicinal Chemistry .

Summary of the Application

Pyridine-containing compounds, including 1H-pyrrolo[2,3-b]pyridine derivatives, have shown increasing importance for medicinal application as antiviral agents .

Methods of Application or Experimental Procedures

The specific derivative compounds were synthesized and their antiviral activities were evaluated .

Results or Outcomes

The compounds showed potential antiviral activities, indicating their potential use in treating viral infections .

Application in Analgesic and Sedative Agents

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Pyrrolo[3,4-c]pyridine derivatives have been studied as analgesic and sedative agents . These compounds can be used to treat diseases of the nervous system .

Methods of Application or Experimental Procedures

The specific derivative compounds were synthesized and their analgesic and sedative activities were evaluated .

Results or Outcomes

The compounds showed potential as analgesic and sedative agents, indicating their potential use in treating diseases of the nervous system .

Application in Immune System Disorders

Specific Scientific Field

This application falls under the field of Immunology .

Summary of the Application

Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential use in treating diseases of the immune system .

Methods of Application or Experimental Procedures

The specific derivative compounds were synthesized and their effects on the immune system were evaluated .

Results or Outcomes

The compounds showed potential in treating diseases of the immune system .

properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSDOTWUEKEAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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